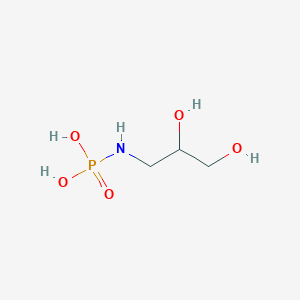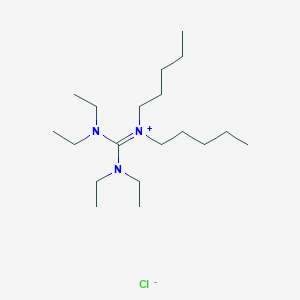
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.2322 g/mol . . It is an α,β-unsaturated carboxylic ester, which means it contains a conjugated system of a carbon-carbon double bond and a carbonyl group.
Preparation Methods
The synthesis of 2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate can be achieved through various synthetic routes. One common method involves the esterification of 2-Hydroxy-2-methylbut-3-en-1-ol with 2-methylprop-2-enoic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring consistent and efficient production.
Chemical Reactions Analysis
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol group. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Addition: The conjugated double bond in the compound can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate has various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: The compound is used in the production of polymers and resins, where its ester functionality contributes to the material properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate involves its interaction with molecular targets and pathways. The compound’s α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in various chemical and biological processes, where the compound can act as an electrophile and participate in enzyme-catalyzed reactions.
Comparison with Similar Compounds
2-Hydroxy-2-methylbut-3-en-1-yl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-methylbut-2-enoate: This compound has a similar ester functionality but lacks the hydroxyl group and the conjugated double bond.
2-Methyl-3-buten-2-ol: This compound contains a hydroxyl group and a double bond but does not have the ester functionality.
2-Hydroxyethyl methacrylate: This compound has a similar ester group but with a different alkyl chain.
The uniqueness of this compound lies in its combination of the hydroxyl group, conjugated double bond, and ester functionality, which imparts distinct reactivity and properties.
Properties
CAS No. |
88142-97-6 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2-hydroxy-2-methylbut-3-enyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O3/c1-5-9(4,11)6-12-8(10)7(2)3/h5,11H,1-2,6H2,3-4H3 |
InChI Key |
HMZNSXWPQGXPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


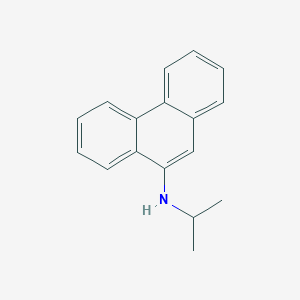
![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)
![2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14386175.png)
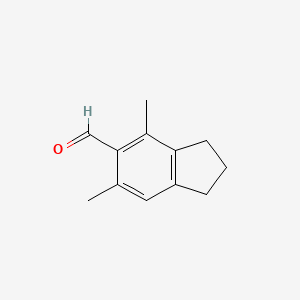
![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

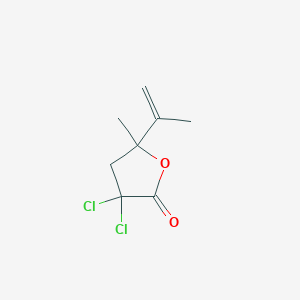
![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
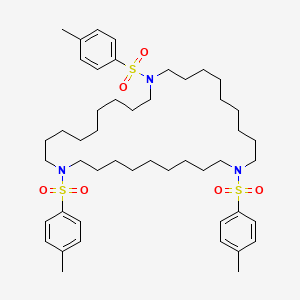
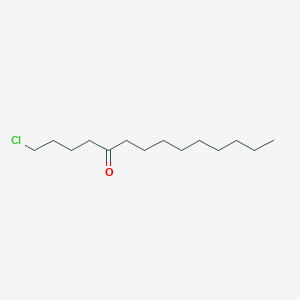
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)
